molecular formula C18H22N2O4 B12892454 2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-69-8

2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12892454
CAS No.: 82558-69-8
M. Wt: 330.4 g/mol
InChI Key: PVVDQHNENYPAOS-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoxazole ring. It has been studied for its potential biological activities and its role in inhibiting chitin synthesis .

Preparation Methods

The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide typically involves several steps. One common method includes the reaction of benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to form methyl benzoate. This intermediate is then reacted with appropriate reagents to introduce the isoxazole ring and the cyclopentyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to enzymes involved in the synthesis of chitin, thereby preventing the formation of this essential component in the exoskeleton of insects . This disruption leads to the inhibition of insect growth and development.

Comparison with Similar Compounds

Similar compounds to 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. Some examples are:

The uniqueness of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

82558-69-8

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C18H22N2O4/c1-18(9-4-5-10-18)14-11-15(24-20-14)19-17(21)16-12(22-2)7-6-8-13(16)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,19,21)

InChI Key

PVVDQHNENYPAOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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